(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-chloro-4-fluorophenyl)amino)acrylonitrile
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Description
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-chloro-4-fluorophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C18H10BrClFN3S and its molecular weight is 434.71. The purity is usually 95%.
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Scientific Research Applications
Fungicidal Activity
Compounds similar to (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-chloro-4-fluorophenyl)amino)acrylonitrile have shown significant fungicidal activity. For instance, a study by Shen De-long (2010) investigated compounds that exhibited certain fungicidal activities, particularly against Colletotrichum gossypii (Shen De-long, 2010).
Reduction and Structural Analysis
The reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles, which are structurally related to the compound , was studied. This research, involving lithium aluminum hydride, provided insights into the structural properties of the resulting compounds (Frolov et al., 2005).
Antioxidant Activity
Research on derivatives of 2-(4-fluorophenyl)thiazolidin-4-ones, which are chemically similar, revealed promising antioxidant activities. These compounds were synthesized and biologically evaluated for their antioxidant potential (El Nezhawy et al., 2009).
Photoluminescence Characteristics
The synthesis and study of photoluminescence characteristics of derivatives related to this compound have been conducted. These studies focused on understanding the UV–vis absorption and photoluminescent spectra of these derivatives, which emit green fluorescence (Zhaozhe Xu et al., 2012).
Corrosion Inhibition
Certain halogen-substituted thiazole derivatives, chemically related to the compound , have been studied for their corrosion inhibition properties, particularly on mild steel in sulfuric acid at high temperatures (Gong et al., 2019).
Antimicrobial Activity
Similar compounds, like 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones, have shown significant antimicrobial activity against various pathogens, indicating the potential of this scaffold in the development of novel therapeutics (Olawode et al., 2019).
Properties
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-chloro-4-fluoroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClFN3S/c19-13-3-1-2-11(6-13)17-10-25-18(24-17)12(8-22)9-23-14-4-5-16(21)15(20)7-14/h1-7,9-10,23H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRCLSDTIIVBOH-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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